molecular formula C12H17NO B13623050 (1-(2-Methoxybenzyl)cyclopropyl)methanamine

(1-(2-Methoxybenzyl)cyclopropyl)methanamine

Cat. No.: B13623050
M. Wt: 191.27 g/mol
InChI Key: VDBWLYNEMRHSAO-UHFFFAOYSA-N
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Description

(1-(2-Methoxybenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17NO It features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxybenzyl)cyclopropyl)methanamine typically involves multiple steps. One common approach is to start with the cyclopropylamine, which undergoes a nucleophilic substitution reaction with 2-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyclopropyl ring, potentially opening it to form linear amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 2-Methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Linear amines or alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemistry: In chemistry, (1-(2-Methoxybenzyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: The compound’s unique structure may offer advantages in drug design, particularly in targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1-(2-Methoxybenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, which may be catalyzed by enzymes or other nucleophiles. This interaction can lead to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

  • (1-(2-Methoxyphenyl)cyclopropyl)methanamine
  • 1-(2-Methoxybenzyl)cyclopropan-1-amine hydrochloride

Comparison: Compared to its analogs, (1-(2-Methoxybenzyl)cyclopropyl)methanamine is unique due to the presence of the methoxybenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[1-[(2-methoxyphenyl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C12H17NO/c1-14-11-5-3-2-4-10(11)8-12(9-13)6-7-12/h2-5H,6-9,13H2,1H3

InChI Key

VDBWLYNEMRHSAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2(CC2)CN

Origin of Product

United States

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